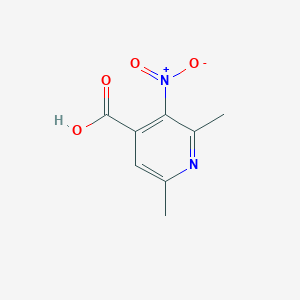

2,6-Dimethyl-3-nitroisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-3-6(8(11)12)7(10(13)14)5(2)9-4/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABXDFLBVMULOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666466 | |

| Record name | 2,6-Dimethyl-3-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89977-02-6 | |

| Record name | 2,6-Dimethyl-3-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dimethyl 3 Nitroisonicotinic Acid

Retrosynthetic Analysis of the 2,6-Dimethyl-3-nitroisonicotinic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic pathway. lakotalakes.com For this compound, the analysis begins by identifying the key bonds and functional groups that can be disconnected.

The primary disconnections are:

C-NO₂ bond: The nitro group can be introduced via an electrophilic nitration reaction on the pre-formed pyridine (B92270) ring. This points to 2,6-dimethylisonicotinic acid as a key intermediate.

C-COOH bond: The isonicotinic acid moiety (a pyridine-4-carboxylic acid) can be formed by the oxidation of a 4-alkyl group (e.g., a methyl group) on a lutidine precursor or incorporated during the ring's construction.

Pyridine Ring C-N and C-C bonds: The pyridine ring itself can be disconnected according to established synthetic methods. advancechemjournal.com The most common strategies involve building the ring from acyclic precursors. lakotalakes.comresearchgate.net Pathways like the Hantzsch synthesis suggest breaking the ring down into components such as a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. lakotalakes.comadvancechemjournal.com

This analysis suggests a forward synthesis might start with the construction of a 2,6-dimethylpyridine (B142122) ring, followed by functionalization—specifically, nitration and oxidation—to yield the final product.

Approaches to the Pyridine Ring Formation

The formation of the pyridine ring is the cornerstone of the synthesis. Most methods rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org

The Hantzsch pyridine synthesis is a robust multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium (B1175870) acetate). wikipedia.org This initially forms a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative. organic-chemistry.orgthermofisher.com For the target molecule's substitution pattern, the β-ketoester would be ethyl acetoacetate (B1235776) to provide the two methyl groups at positions 2 and 6.

The critical subsequent step is the aromatization of the 1,4-DHP ring to the more stable pyridine system. wikipedia.org This is an oxidation reaction, and a variety of reagents have been developed to achieve this transformation under different conditions. znaturforsch.com The choice of oxidant is crucial as it must be compatible with the substituents on the ring. thieme-connect.com

Table 1: Selected Oxidizing Agents for Aromatization of 1,4-Dihydropyridines

| Oxidizing Agent | Conditions | Notes | Citations |

|---|---|---|---|

| Nitric Acid (HNO₃) | Varies | A classical and strong oxidant, but can lead to nitrated side products. | thieme-connect.com |

| Manganese Dioxide (MnO₂) | Varies | A common and effective oxidant for this transformation. | wikipedia.org |

| Iodine (I₂) in Methanol | Reflux | A mild and inexpensive method that tolerates many functional groups. Reaction rates can be enhanced by the addition of a base. | thieme-connect.com |

| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Room Temperature or Microwave | A versatile and efficient reagent for aromatization, proceeding via an electron-transfer mechanism. | znaturforsch.com |

| Metal Nitrates | Acetic Acid, 100°C | Various metal nitrates can be employed for efficient aromatization. | nih.gov |

| Heteropolyacids (e.g., H₆PMo₉V₃O₄₀) | Reflux in Acetic Acid | Found to be an effective and reusable catalyst for the oxidation. | nih.gov |

Beyond the Hantzsch synthesis, other condensation strategies provide access to substituted pyridines. The Chichibabin pyridine synthesis, for instance, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia. wikipedia.org While versatile, it can sometimes suffer from low yields. wikipedia.org Unsubstituted pyridine itself can be produced from formaldehyde (B43269) and acetaldehyde (B116499) with ammonia over a catalyst at high temperatures. wikipedia.org

The Kröhnke pyridine synthesis is another powerful method, typically involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate (B1210297) to form 2,4,6-trisubstituted pyridines. pharmaguideline.comresearchgate.net More modern approaches have expanded the scope of pyridine synthesis, including copper-catalyzed cross-coupling cascades that offer good functional group tolerance under mild, neutral conditions. nih.gov

Introduction of Methyl and Nitro Substituents

The correct placement of the methyl and nitro groups is determined either by incorporating them into the starting materials before ring formation or by adding them to the pyridine core through substitution reactions.

The introduction of a nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the pyridine ring is electron-deficient and is deactivated towards electrophiles, especially under the acidic conditions of nitration which protonate the ring nitrogen. pharmaguideline.comgcwgandhinagar.com Consequently, these reactions often require harsh conditions. gcwgandhinagar.com

The target molecule requires nitration at the 3-position of a 2,6-dimethylpyridine system. The starting material for this step could be 2,6-lutidine (2,6-dimethylpyridine) or, more likely, 2,6-dimethylisonicotinic acid itself. chemicalbook.com The nitration of 2,6-lutidine yields 3-nitro-2,6-lutidine. sigmaaldrich.com The reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid. google.com The directing effects of the two methyl groups (ortho, para-directing) and the deactivating pyridine nitrogen (meta-directing) combine to favor substitution at the 3-position. An alternative strategy to enhance reactivity involves the conversion of the pyridine to a pyridine-N-oxide, which activates the ring for electrophilic substitution. gcwgandhinagar.com

Incorporating the two methyl groups at the 2- and 6-positions can be achieved through several routes. The most common and efficient strategy is to build the pyridine ring from precursors that already contain the necessary methyl groups.

Table 2: Strategies for the Incorporation of Methyl Groups

| Strategy | Description | Example Reagents/Precursors | Citations |

|---|---|---|---|

| Ring Formation from Methylated Precursors | Using starting materials that contain methyl groups which become the substituents at the 2- and 6-positions of the final pyridine ring. This is a highly regioselective approach. | Ethyl acetoacetate in Hantzsch synthesis; Acetone and formaldehyde in industrial lutidine synthesis. | organic-chemistry.orgwikipedia.org |

| Direct Methylation (Nucleophilic) | Addition of a methyl nucleophile to an electrophilic pyridine or pyridinium (B92312) species. This often forms a dihydropyridine (B1217469) intermediate that must be oxidized. | Methyl lithium (MeLi), Grignard reagents (MeMgBr). | semanticscholar.org |

| Direct Methylation (Radical) | Generation of methyl radicals that attack the pyridine ring. A process using a nickel-nickel oxide catalyst can selectively methylate the alpha positions. | Compounds that produce methyl radicals under catalytic conditions. | google.com |

Formation of the Carboxylic Acid Functionality at the 4-Position

The introduction of a carboxylic acid group at the 4-position (isonicotinic acid) of a pre-substituted pyridine ring is a critical transformation. Two primary strategies are considered for this purpose: the oxidation of a precursor group, typically a methyl group, and direct carboxylation methodologies.

Oxidation of Methyl or Other Precursor Groups at the 4-Position

The oxidation of a methyl group at the 4-position of the pyridine ring is a common and effective method for the synthesis of isonicotinic acid derivatives. This approach relies on the selective oxidation of the 4-methyl group while preserving the integrity of the other substituents on the ring. A plausible precursor for this strategy would be 2,4,6-trimethyl-3-nitropyridine.

Various oxidizing agents can be employed for this transformation, with potassium permanganate (B83412) (KMnO₄) and nitric acid being common choices. The reaction conditions, including temperature, solvent, and the concentration of the oxidizing agent, are critical for achieving high yields and selectivity. For instance, the oxidation of 2,4,6-collidine (2,4,6-trimethylpyridine) with potassium permanganate is a known method to produce collidinic acid (pyridine-2,4,6-tricarboxylic acid) wikipedia.orgwikipedia.org. By carefully controlling the stoichiometry of the oxidizing agent, it is theoretically possible to achieve selective oxidation of the more reactive 4-methyl group.

The presence of the nitro group at the 3-position can influence the reactivity of the methyl groups. The electron-withdrawing nature of the nitro group deactivates the pyridine ring, potentially making the oxidation more challenging and requiring harsher conditions.

Table 1: Potential Conditions for Selective Oxidation of a 4-Methyl Group

| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Potential Outcome |

| Potassium Permanganate (KMnO₄) | Water/Pyridine | 80-100 | Selective oxidation to the carboxylic acid with careful control of equivalents. |

| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 150-200 | Potential for over-oxidation or side reactions due to the harsh conditions. |

| Catalytic Air Oxidation | Vanadium Pentoxide (V₂O₅) | 300-400 | A gas-phase industrial method that can offer high selectivity with the right catalyst. |

Carboxylation Methodologies

Direct carboxylation of a C-H bond at the 4-position of a substituted pyridine offers a more direct route, avoiding the need for a pre-existing methyl group. This can be particularly advantageous if the precursor with a 4-methyl group is difficult to synthesize.

One promising approach involves the use of organometallic intermediates. For instance, a halogenated precursor, such as 4-chloro- or 4-bromo-2,6-dimethyl-3-nitropyridine, could be converted into a Grignard or organolithium reagent. Subsequent reaction with carbon dioxide (CO₂) would then yield the desired carboxylic acid.

Recent advancements in carboxylation reactions have focused on the direct C-H activation of pyridines. These methods often employ transition metal catalysts to facilitate the selective introduction of a carboxyl group from CO₂. While highly advanced, the substrate scope for such reactions with heavily substituted and electronically complex pyridines like 2,6-dimethyl-3-nitropyridine (B99991) would require specific investigation.

Specific Synthetic Routes and Key Intermediates

Based on the general methodologies described above, several specific synthetic routes can be proposed for the preparation of this compound.

Synthesis from 2-Chloro-3-nitroisonicotinic Acid and Related Precursors

A plausible retrosynthetic analysis suggests that the target molecule could be accessed from a precursor that already contains the nitro and carboxylic acid groups, with the methyl groups being introduced in later steps. One such precursor is 2-chloro-3-nitroisonicotinic acid.

The synthesis of related compounds, such as 2-chloro-5-nitronicotinic acid, has been reported, starting from either 2-hydroxynicotinic acid or 2-amino-3-methylpyridine (B33374) guidechem.com. These methods involve nitration followed by chlorination. A similar strategy could potentially be adapted for the synthesis of the 4-carboxylic acid isomer.

Once 2-chloro-3-nitroisonicotinic acid is obtained, the introduction of the two methyl groups would be the next critical step. This could potentially be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate organometallic reagents like methylboronic acid or trimethylstannane. However, the presence of multiple reactive sites on the precursor would necessitate careful control of the reaction conditions to ensure selective methylation at the 2- and 6-positions.

Conversion Pathways Involving 2,6-Dimethyl-3-nitropyridine

An alternative and perhaps more straightforward approach begins with the readily available precursor, 2,6-dimethyl-3-nitropyridine. This compound can be synthesized through the nitration of 2,6-lutidine. The key challenge then becomes the introduction of the carboxylic acid group at the 4-position.

As discussed in section 2.4.2, this could be achieved through a two-step process involving halogenation at the 4-position followed by carboxylation. The direct C-H halogenation of the 4-position of 2,6-dimethyl-3-nitropyridine would be the first step, likely requiring radical conditions due to the deactivated nature of the pyridine ring. The resulting 4-halo-2,6-dimethyl-3-nitropyridine could then be converted to the target carboxylic acid via an organometallic intermediate and reaction with CO₂.

Another potential pathway involves the conversion of 2,6-dimethyl-3-nitropyridine to its 4-cyano derivative. Hydrolysis of the nitrile group would then yield the desired carboxylic acid. The direct cyanation of the deactivated pyridine ring would likely require harsh conditions or specialized reagents.

Multi-step Synthesis Design and Optimization

The successful synthesis of this compound on a larger scale would require careful design and optimization of a multi-step sequence. A likely viable route would start from a simple, commercially available pyridine derivative and build up the complexity in a stepwise manner.

A potential optimized route could be envisioned as follows:

Oxidation of 2,6-Lutidine: Oxidation of 2,6-lutidine to 2,6-dimethylisonicotinic acid. This would establish the core pyridine-4-carboxylic acid structure.

Selective Nitration: The subsequent nitration of 2,6-dimethylisonicotinic acid would be a critical step. The directing effects of the existing substituents would need to be carefully considered to achieve nitration at the 3-position. The carboxylic acid is a meta-directing deactivator, while the methyl groups are ortho, para-directing activators. The outcome of the nitration would depend on the interplay of these electronic effects. A plausible outcome is the formation of the desired 3-nitro derivative.

Table 2: Proposed Multi-Step Synthesis

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Oxidation | 2,6-Lutidine, KMnO₄, H₂O, heat | 2,6-Dimethylisonicotinic acid |

| 2 | Nitration | 2,6-Dimethylisonicotinic acid, HNO₃/H₂SO₄, controlled temperature | This compound |

Catalytic Systems and Reaction Conditions in Synthesis

Role of Catalysts in Regioselective Transformations

The introduction of a nitro group at the 3-position of the 2,6-dimethylpyridine (2,6-lutidine) ring is a key regioselective challenge. Direct nitration of pyridine and its derivatives can be difficult due to the electron-deficient nature of the aromatic ring, which is further deactivated under the acidic conditions typically used for nitration. google.comsigmaaldrich.com However, several catalytic strategies have been developed to overcome this hurdle and control the position of nitration.

One effective method involves the nitration of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 4-position. A relevant example is the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, where potassium nitrate (B79036) in sulfuric acid is used as the nitrating agent. science.gov This suggests that the N-oxidation of 2,6-lutidine followed by nitration could be a viable route.

Another powerful approach for the regioselective nitration of aromatic compounds is the use of solid acid catalysts, such as zeolites. Zeolite catalysts, particularly those with specific pore sizes like ZSM-5, have been shown to influence the isomer distribution in the nitration of substituted aromatic compounds, often favoring the para-isomer. researchgate.net This shape-selectivity arises from the constrained environment within the zeolite pores, which can preferentially accommodate the transition state leading to a specific isomer.

Furthermore, a dearomatization-rearomatization strategy has been reported for the meta-nitration of pyridines. rsc.orgresearchgate.net This method involves the initial formation of an oxazino pyridine intermediate, which then undergoes a radical-based nitration, followed by acid-mediated rearomatization to yield the meta-nitro-substituted pyridine. While complex, this strategy offers high regioselectivity for the introduction of a nitro group at the C-3 position.

The subsequent selective oxidation of one of the methyl groups of 3-nitro-2,6-lutidine to a carboxylic acid is the next critical catalytic step. The two methyl groups are in different chemical environments, which allows for potential regioselectivity. The methyl group at the 4-position is electronically and sterically more accessible for oxidation compared to the methyl group at the 2-position, which is sterically hindered by the adjacent nitro group and the pyridine nitrogen.

Various catalytic systems are known for the oxidation of methylarenes to carboxylic acids. acs.org These include metal-based catalysts and metal-free systems. For instance, N-alkyl pyridinium salts have been shown to be effective metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. acs.org The electronic properties of the substituents on the pyridinium ring play a significant role in the catalytic activity.

The table below summarizes some catalytic systems applicable to the key transformations in the proposed synthesis of this compound.

| Transformation | Catalyst | Reagents | Potential Advantages |

| Regioselective Nitration | Zeolite (e.g., H-ZSM-5) | Concentrated Nitric Acid | High para-selectivity, solid catalyst facilitates work-up. researchgate.net |

| (No Catalyst) | Dinitrogen Pentoxide (N2O5) followed by SO2/HSO3- | Effective for meta-nitration of pyridines. google.comorgsyn.org | |

| (Pre-functionalization) | Potassium Nitrate / Sulfuric Acid (on Pyridine-N-Oxide) | Activates the ring for electrophilic substitution. science.gov | |

| Selective Oxidation | N-alkyl pyridinium salts | Molecular Oxygen | Metal-free, tunable electronic properties. acs.org |

| Pyridinium chlorochromate (PCC) | - | Mild, aprotic conditions for oxidation to aldehydes. rsc.org |

Solvent Effects and Reaction Parameter Optimization

The optimization of reaction parameters, including solvent, temperature, and pressure, is essential for maximizing the yield and selectivity of the synthesis of this compound.

For the nitration step, the choice of solvent can significantly impact the reaction outcome. In the nitration of pyridine with dinitrogen pentoxide, solvents such as nitromethane (B149229) or THF have been used to form the N-nitropyridinium nitrate intermediate. orgsyn.org The subsequent reaction with aqueous sulfite (B76179) to yield the 3-nitropyridine (B142982) highlights the importance of a multi-solvent system. The use of a solvent-free approach, where one of the reactants also serves as the solvent, has been shown to be effective in the synthesis of other nicotinic acid derivatives, offering benefits such as increased reaction rates and easier purification.

Temperature is another critical parameter. The nitration of 2,3-dimethylpyridine-N-oxide, for example, is carried out at a controlled temperature range of 80°C to 120°C after the initial dropwise addition of the nitrating agent at a lower temperature. science.gov This temperature control is crucial to manage the exothermic nature of the reaction and to prevent side reactions.

In the catalytic oxidation of the methyl group, the solvent can influence the catalyst's activity and selectivity. For instance, in the oxidation of methylarenes using N-alkyl pyridinium salts, acetonitrile (B52724) is used as the solvent. acs.org The optimization of reaction conditions for the synthesis of other complex molecules has shown that solvents like ethanol, THF, and water can influence the reaction pathway, sometimes favoring the formation of intermediate products.

The following table presents a summary of the effects of different solvents and reaction parameters on related synthetic transformations.

| Transformation | Solvent | Temperature | Pressure | Observations |

| Nitration | Nitromethane, THF | Room Temperature | Atmospheric | Formation of N-nitropyridinium intermediate. orgsyn.org |

| Dichloromethane or Nitromethane | Room Temperature | Atmospheric | Used for the nitration of pyridines with N2O5. | |

| Sulfuric Acid | 80-120°C | Atmospheric | For the nitration of a dimethylpyridine-N-oxide. science.gov | |

| Oxidation | Acetonitrile | Not specified | Not specified | Used in the N-alkyl pyridinium salt-catalyzed oxidation of methylarenes. acs.org |

| Methylene Chloride | Reflux | Atmospheric | For allylic and benzylic oxidations with PCC. rsc.org |

Applications As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Pyridine-Containing Architectures

The functional groups of 2,6-dimethyl-3-nitroisonicotinic acid can be readily transformed to introduce further complexity. The carboxylic acid can be converted to esters, amides, or other derivatives, while the nitro group can be reduced to an amine. This resultant amino group is a key functional handle for a variety of transformations. For instance, the synthesis of substituted nicotinic acid derivatives often involves the use of nicotinic acid hydrazides as key intermediates in reactions with various electrophiles to form hydrazones, pyrazoles, and triazoles. ekb.eg Similarly, isonicotinic acid can be used to synthesize potent anti-inflammatory compounds. nih.gov

The reduction of the nitro group to an amine is a fundamental transformation that opens up numerous possibilities for creating complex pyridine (B92270) structures. The resulting 3-amino-2,6-dimethylisonicotinic acid can serve as a precursor for various coupling reactions or further functionalization. For example, 3-amino-4-halopyridines are valuable intermediates for the synthesis of imidazopyridines and similar heterocyclic systems. nih.gov

Role in the Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound, particularly after the reduction of the nitro group to an amine, makes it a promising candidate for the synthesis of fused heterocyclic systems. The resulting ortho-amino-carboxylic acid moiety is a classic precursor for cyclization reactions to form pyridopyrimidines, pyridoxazines, and other fused bicyclic systems.

For example, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) can lead to the formation of 6-azaindoles through an electrophilic [4+1]-cyclization. chemrxiv.org While this specific example involves a methyl group adjacent to the amine, similar cyclization strategies could potentially be adapted for derivatives of 2,6-dimethyl-3-aminoisonicotinic acid. The synthesis of fused pyridines can also be achieved through multicomponent reactions that create the heterocyclic framework from simple open-chain precursors. benthamscience.comresearchgate.net The reaction of 2-aminopyridinylacrylamides mediated by triflic anhydride provides a route to N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines. researchgate.net

Utilization in Multi-component Reactions for Novel Chemical Entities

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. bohrium.com Pyridine carboxylic acids and their derivatives have been successfully employed in MCRs. For instance, pyridine-2-carboxylic acid can act as an efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.orgrsc.org

While specific MCRs involving this compound are not documented, its structure suggests potential participation in such reactions. For example, after reduction of the nitro group, the resulting 3-amino-2,6-dimethylisonicotinic acid could potentially act as the amine component in Ugi or Passerini reactions, leading to the formation of diverse and complex chemical entities. The multicomponent reaction of 2-nitroacetophenone, urotropine, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been used to afford 5-nitropyridine derivatives. researchgate.net

Contributions to the Synthesis of Research Reagents and Materials (non-biological)

Substituted pyridine derivatives are important components in the development of functional materials. For instance, isonicotinic acid and its derivatives are utilized in various industries, including pharmaceuticals and agriculture. chempanda.com The synthesis of functionally substituted esters of nicotinic and isonicotinic acid has been described, highlighting their utility. belnauka.by

The presence of a carboxylic acid and a modifiable nitro group in this compound makes it a candidate for incorporation into larger molecular frameworks for materials science applications. For example, after conversion to a suitable derivative, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer in polymer synthesis. The synthesis of ruthenium complexes with pyridazine (B1198779) carboxylic acid has been reported, demonstrating the use of such heterocycles in coordination chemistry. mdpi.com

Integration into Supramolecular Chemistry Scaffolds (if applicable)

The pyridine nitrogen and the carboxylic acid group of this compound are classic functional groups for participating in hydrogen bonding and coordination interactions, which are the cornerstones of supramolecular chemistry. Isonicotinamide is known to form coordination complexes and direct the assembly of supramolecular structures. mdpi.com Isonicotinic acid hydrazide derivatives have also been used to create new complexes with various transition metals. researchgate.net

Derivatives of this compound could be designed to self-assemble into well-defined supramolecular architectures such as sheets, helices, or cages. The nitro group can be used to tune the electronic properties and influence the packing of the molecules in the solid state. The study of ornithine-derived ligands has shown the importance of supramolecular synthons in crystal engineering, which is crucial for drug discovery. mdpi.com Porphyrin-based supramolecular assemblies have also found applications in photodynamic therapy. nih.gov

Computational and Theoretical Investigations of 2,6 Dimethyl 3 Nitroisonicotinic Acid and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 2,6-Dimethyl-3-nitroisonicotinic acid. Although specific research on this molecule is sparse, theoretical studies on isonicotinic acid and substituted pyridines allow for a detailed projection of its properties.

The molecular structure is defined by a pyridine (B92270) ring substituted at the 2, 6, 3, and 4 positions with two methyl groups, a nitro group, and a carboxylic acid group, respectively. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups creates a complex electronic environment.

Density Functional Theory (DFT) calculations on related molecules suggest that the nitro group significantly polarizes the pyridine ring, drawing electron density towards itself. This effect is somewhat counteracted by the electron-donating nature of the two methyl groups. The isonicotinic acid framework itself provides a π-system that is further perturbed by these substituents. mdpi.com

A hypothetical model of the electronic distribution would show a high positive charge on the nitrogen of the nitro group and the carbon atom to which it is attached. The Mulliken charge distribution would likely indicate a net positive charge on the pyridine ring nitrogen, enhanced by the electron-withdrawing substituents.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Predicted Value | Notes |

| C2-C3 Bond Length | ~1.40 Å | Shorter due to adjacent electron-withdrawing groups. |

| C3-C4 Bond Length | ~1.39 Å | Standard aromatic C-C bond length. |

| C-N (Nitro) Bond Length | ~1.48 Å | Typical C-N single bond length. |

| C-C (Carboxyl) Bond Length | ~1.50 Å | Standard C-C single bond length. |

| O-H (Carboxyl) Bond Length | ~0.97 Å | Typical O-H bond length. |

| C-N-C Bond Angle | ~117° | Consistent with a substituted pyridine ring. |

| O-N-O (Nitro) Bond Angle | ~124° | Characteristic of a nitro group. |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Mechanistic Elucidation of Key Reactions (e.g., nitration, oxidation pathways)

The reactivity of this compound is governed by the interplay of its functional groups. Computational studies can provide insight into the mechanisms of its key reactions.

Nitration: The introduction of the nitro group at the 3-position on a 2,6-dimethylisonicotinic acid precursor would proceed via an electrophilic aromatic substitution mechanism. The directing effects of the existing substituents are crucial. The carboxylic acid at the 4-position is a deactivating meta-director. The two methyl groups at the 2 and 6 positions are activating ortho, para-directors. The pyridine nitrogen is a deactivating meta-director. The combination of these effects would likely favor nitration at the 3 and 5 positions. The presence of the methyl groups may sterically hinder the approach of the nitrating agent to the 3-position to some extent, but the electronic activation they provide would still make this a feasible reaction pathway.

Oxidation Pathways: The methyl groups on the pyridine ring are susceptible to oxidation. Computational modeling can help to elucidate the mechanism of their oxidation to carboxylic acids or alcohols. The reaction likely proceeds through a radical mechanism, initiated by an oxidizing agent. The transition states and activation energies for these oxidation steps can be calculated to determine the most likely pathway and products. The oxidation of isoniazid (B1672263) to isonicotinic acid has been studied, and similar pathways could be expected for the oxidation of the methyl groups on this derivative. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid group relative to the pyridine ring. Steric hindrance between the carboxylic acid group and the adjacent methyl group at the C2 position, as well as the nitro group at the C3 position, will play a significant role in determining the lowest energy conformation.

Molecular dynamics simulations could reveal the dynamic behavior of the molecule in solution. These simulations would likely show that the carboxylic acid group has a preferred rotational angle to minimize steric clashes. The simulations could also provide information on the solvation of the molecule and the hydrogen bonding interactions between the carboxylic acid group and solvent molecules.

Table 2: Hypothetical Torsional Energy Profile for Carboxylic Acid Rotation

| Dihedral Angle (C3-C4-C=O) | Relative Energy (kcal/mol) | Notes |

| 0° | High | Steric clash with the C3-nitro group. |

| 90° | Low | Minimized steric interactions. |

| 180° | High | Steric clash with the C5-H. |

| 270° | Low | Minimized steric interactions. |

Note: This is a simplified, hypothetical profile. Actual values would depend on the computational method used.

Structure-Reactivity Relationships within the Isonicotinic Acid Framework (excluding biological QSAR)

The substituents on the isonicotinic acid framework have a profound impact on its chemical reactivity. nih.gov The electron-withdrawing nitro group at the 3-position and the carboxylic acid at the 4-position decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. Conversely, the two electron-donating methyl groups at the 2 and 6 positions increase the electron density, counteracting the effect of the withdrawing groups to some extent. researchgate.net

This electronic tug-of-war influences several key properties:

Acidity: The pKa of the carboxylic acid is expected to be lower (more acidic) than that of isonicotinic acid itself due to the electron-withdrawing effect of the adjacent nitro group.

Reactivity of the Pyridine Nitrogen: The electron-withdrawing groups decrease the basicity of the pyridine nitrogen, making it less likely to be protonated or to act as a nucleophile.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring, enhanced by the nitro group, could facilitate nucleophilic aromatic substitution reactions, potentially at the position ortho or para to the nitro group, should a suitable leaving group be present.

Computational studies can quantify these relationships by calculating parameters such as the electrostatic potential surface, frontier molecular orbital energies (HOMO-LUMO gap), and atomic charges. acs.org These calculations provide a theoretical basis for understanding and predicting the chemical behavior of this and related molecules within the isonicotinic acid family. mdpi.comrsc.org

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation of 2,6-Dimethyl-3-nitroisonicotinic acid from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC setup would involve a stationary phase, a mobile phase, a pump to deliver the mobile phase, an injector, a column, and a detector.

Stationary Phase: A C18 reversed-phase column is commonly employed for the separation of polar aromatic compounds. The nonpolar nature of the C18-coated silica (B1680970) particles allows for the retention of the analyte based on its hydrophobicity.

Mobile Phase: A mixture of an aqueous solvent (often with a buffer to control the pH, such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is typically used. The gradient elution, where the concentration of the organic modifier is increased over time, is effective for separating compounds with a range of polarities.

Detection: A UV-Vis detector is suitable for detecting this compound due to the presence of the chromophoric nitro group and the aromatic pyridine (B92270) ring. The wavelength of maximum absorbance (λmax) would be determined by running a UV spectrum of the pure compound.

Gas Chromatography (GC) is generally less suitable for the direct analysis of carboxylic acids like this compound due to their low volatility and tendency to thermally decompose in the injector port. However, derivatization can be employed to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) by reacting it with an agent like diazomethane (B1218177) or by Fischer esterification. The resulting derivative can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a flame ionization detector (FID).

Interactive Data Table: Hypothetical Chromatographic Conditions

| Parameter | HPLC | GC (after derivatization) |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Mobile/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | Temperature program (e.g., 100°C to 250°C at 10°C/min) |

| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split mode) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. The compound would typically be introduced into the mass spectrometer via an ionization source.

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. In negative ion mode, it would likely produce the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ could be observed.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C₈H₈N₂O₄) is 196.0484 g/mol .

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable structural information. For example, the loss of the nitro group (NO₂) or the carboxylic acid group (COOH) would be expected fragmentation pathways.

Advanced NMR Spectroscopy for Structural Elucidation (Focus on methodology, not specific data)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the structure of this compound.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals for the two methyl groups and the aromatic proton on the pyridine ring.

¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. Signals for the two methyl carbons, the four aromatic carbons, and the carboxylic acid carbon would be expected.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which can help to confirm the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of high quality.

The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

This analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Future Research Directions in the Chemistry of 2,6 Dimethyl 3 Nitroisonicotinic Acid

Development of Green Chemistry Approaches for its Synthesis

The traditional synthesis of nitropyridines often involves harsh conditions, such as the use of fuming nitric and sulfuric acids, leading to environmental concerns and safety hazards. Future research should prioritize the development of greener synthetic routes to 2,6-Dimethyl-3-nitroisonicotinic acid.

One promising avenue is the use of milder and more selective nitrating agents. Dinitrogen pentoxide (N₂O₅) has been shown to be an effective nitrating agent for pyridines, often leading to higher yields and cleaner reactions compared to traditional methods. orgsyn.org The reaction proceeds through the formation of an N-nitropyridinium salt, which then rearranges to the 3-nitro derivative. orgsyn.orgbldpharm.com Investigating the use of N₂O₅ or other modern nitrating reagents for the nitration of 2,6-dimethylisonicotinic acid could provide a more sustainable synthetic pathway.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govoaepublish.com Exploring microwave-assisted nitration of 2,6-dimethylisonicotinic acid or its precursors could significantly improve the efficiency and environmental footprint of its synthesis.

Another green approach to consider is the use of solid acid catalysts or supported reagents, which can facilitate easier product purification and catalyst recycling. The development of a catalytic, solvent-free, or aqueous-based synthesis would be a significant advancement.

| Green Synthesis Approach | Potential Advantages | Key Research Focus |

| Use of N₂O₅ | Milder conditions, higher selectivity for the 3-position. orgsyn.orgbldpharm.com | Optimization of reaction conditions (solvent, temperature, stoichiometry). |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govoaepublish.com | Development of a microwave-assisted nitration protocol. |

| Solid Acid Catalysis | Catalyst recyclability, simplified work-up. | Screening of various solid acid catalysts for the nitration reaction. |

| Biocatalysis | High selectivity, mild reaction conditions. | Exploration of nitrating enzymes for the regioselective nitration of the pyridine (B92270) ring. |

Exploration of Novel Catalytic Transformations

The functional groups present in this compound, namely the nitro group and the carboxylic acid, are amenable to a wide range of catalytic transformations.

Catalytic Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would yield 3-amino-2,6-dimethylisonicotinic acid, a valuable building block for the synthesis of fused heterocyclic systems and other complex molecules. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a standard method. oaepublish.com Future research could focus on developing more selective and efficient catalytic systems, for instance, using copper-based catalysts which have shown high activity and stability in transfer hydrogenation reactions. oaepublish.com The use of formic acid as a hydrogen donor in transfer hydrogenation presents a greener alternative to gaseous hydrogen. oaepublish.com

Decarboxylation: Catalytic decarboxylation of this compound would lead to 2,6-dimethyl-3-nitropyridine (B99991), a compound that can be used in various organic syntheses. researchgate.net Silver-catalyzed decarboxylation has been shown to be effective for heteroaromatic carboxylic acids. organic-chemistry.org Investigating different catalytic systems, including copper and palladium, for this transformation could provide efficient and selective methods. organic-chemistry.org

Cross-Coupling Reactions: The carboxylic acid group can be transformed into other functional groups that are suitable for cross-coupling reactions. For example, conversion to a halide or triflate would allow for Suzuki, Heck, or Sonogashira couplings, enabling the introduction of various substituents at the 4-position of the pyridine ring.

| Catalytic Transformation | Potential Product | Catalyst/Reagent Examples | Research Goal |

| Nitro Group Reduction | 3-amino-2,6-dimethylisonicotinic acid | Pd/C, PtO₂, Raney Ni, Cu-based catalysts. oaepublish.com | High selectivity and yield under mild, green conditions. |

| Decarboxylation | 2,6-dimethyl-3-nitropyridine | Ag₂CO₃, Cu catalysts. researchgate.netorganic-chemistry.org | Efficient removal of the carboxylic acid group. |

| Esterification | Esters of this compound | DCC, DMAP. orgsyn.org | Synthesis of a variety of ester derivatives. |

| Amide Coupling | Amides of this compound | EDC, HATU, Thionyl chloride. nih.govresearchgate.netucl.ac.uknih.gov | Formation of diverse amide libraries. |

Design of New Derivatization Pathways for Diversification

The carboxylic acid and nitro functionalities of this compound provide ample opportunities for derivatization, leading to a diverse range of new compounds with potentially interesting properties.

Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides through standard coupling reactions. orgsyn.orgresearchgate.netnih.gov This allows for the introduction of a wide variety of functional groups and the tuning of the molecule's physicochemical properties, such as solubility and lipophilicity. The use of modern coupling reagents can facilitate these transformations under mild conditions. ucl.ac.uk

Reactions of the Nitro Group: The nitro group can be a versatile handle for further functionalization. Beyond reduction to an amine, it can participate in various reactions. For instance, the replacement of the nitro group with other functionalities, such as a boronic acid, has been demonstrated in other aromatic systems. rsc.org

Cyclization Reactions: The presence of both a carboxylic acid and a nitro group (or its reduced amino form) in proximity on the pyridine ring opens up possibilities for intramolecular cyclization reactions to form novel fused heterocyclic systems. For example, reduction of the nitro group followed by intramolecular amide bond formation could lead to the synthesis of pyridopyrazinone derivatives.

| Derivatization Strategy | Target Functional Group | Reagents and Conditions |

| Esterification | Ester | Alcohol, Acid catalyst or Coupling agents (e.g., DCC, DMAP). orgsyn.org |

| Amidation | Amide | Amine, Coupling agents (e.g., EDC, HATU). nih.govresearchgate.netucl.ac.uknih.gov |

| Nitro Group Reduction | Amine | Catalytic hydrogenation (e.g., H₂, Pd/C). oaepublish.com |

| Conversion to Halide | Chloro, Bromo | Thionyl chloride, Phosphorus tribromide. |

| Intramolecular Cyclization | Fused heterocycles | Reduction of nitro group followed by cyclization. |

Potential as a Building Block in Materials Science or Chemical Sensors (non-biological)

The structural features of this compound suggest its potential as a building block in the development of new materials and chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyridinecarboxylic acids are excellent ligands for the construction of coordination polymers and MOFs. ajol.infonih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional structures. ajol.info The presence of the nitro group could influence the electronic properties and the porosity of the resulting materials. Future research could involve the synthesis and characterization of metal complexes of this compound with various metal ions (e.g., Cu(II), Zn(II), Co(II)) and the investigation of their properties, such as gas adsorption or catalysis. ajol.infoijnrd.org

Chemical Sensors: The electron-withdrawing nitro group can make the pyridine ring electron-deficient, which could be exploited in the design of chemical sensors. For instance, the interaction of the molecule with electron-rich analytes could lead to a change in its optical or electronic properties, such as fluorescence or conductivity, forming the basis for a sensor. The carboxylic acid group can be used to anchor the molecule onto a solid support or to introduce other functionalities for enhanced selectivity.

| Application Area | Key Molecular Features | Research Direction |

| Coordination Polymers/MOFs | Pyridine and carboxylate coordinating groups. ajol.infonih.gov | Synthesis and structural characterization of metal complexes. ajol.info |

| Chemical Sensors | Electron-deficient nitro group, anchoring carboxylic acid group. | Investigation of changes in spectroscopic properties upon interaction with analytes. |

| Functional Dyes | Extended π-system upon derivatization. | Synthesis of derivatives with tailored absorption and emission properties. |

Computational Design of Novel Pyridine Derivatives with Specific Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to guide the future development of derivatives of this compound. nih.govnih.gov

Prediction of Reactivity and Properties: DFT calculations can be used to predict the reactivity of different sites in the molecule, helping to design more efficient synthetic routes. nih.gov It can also be used to calculate various molecular properties, such as electronic structure, dipole moment, and polarizability, which are crucial for understanding its potential applications. nih.govnih.gov For instance, calculating the HOMO-LUMO energy gap can provide insights into the electronic transitions and potential applications in optoelectronics. nih.gov

Design of Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to design new derivatives with specific desired properties. For example, computational screening could be used to identify substituents that would enhance its ability to act as a ligand for a particular metal ion or to improve its performance as a chemical sensor. This computational-guided approach can significantly accelerate the discovery of new functional molecules, saving time and resources compared to a purely experimental approach.

| Computational Method | Predicted Property | Relevance to Research |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure. nih.govnih.gov | Understanding molecular stability and reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Predicting optical properties for sensor and materials applications. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with other molecules. | Studying ligand-receptor interactions or self-assembly processes. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with chemical or physical properties. | Guiding the design of derivatives with enhanced properties. |

Q & A

Q. What are the recommended synthetic routes for 2,6-dimethyl-3-nitroisonicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: A plausible synthesis involves nitration of a pre-functionalized isonicotinic acid derivative. For analogous compounds like 2,6-dichloroisonicotinic acid (CAS 5398-44-7), nitration is performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration . Key considerations:

- Substrate protection : Methyl groups may require protection (e.g., acetyl) to avoid side reactions.

- Temperature control : Elevated temperatures (>50°C) risk decarboxylation.

- Yield optimization : Monitor intermediates via TLC (e.g., ethyl acetate/acetic acid system ).

Data Table :

| Step | Reagent/Conditions | Yield Range (Analogous Compounds) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 50–70% |

| Purification | Recrystallization (MeOH/H₂O) | Purity ≥97% |

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple orthogonal techniques:

- Titration : Acidimetric titration (using NaOH) confirms carboxylic acid functionality (≥97% purity threshold) .

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies nitro group-related impurities.

- Spectroscopy : ¹H NMR (DMSO-d₆) should show methyl protons (δ 2.4–2.6 ppm) and aromatic protons (δ 8.0–8.5 ppm). Compare with 2,6-dichloroisonicotinic acid spectra for benchmarking .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethyl and 3-nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer: The methyl groups induce steric hindrance, while the nitro group acts as an electron-withdrawing meta-director. For example:

- Suzuki coupling : Use Pd(PPh₃)₄ with aryl boronic acids under inert atmosphere. Methyl groups may slow transmetallation; optimize ligand (e.g., SPhos) to enhance efficiency .

- Contradiction alert : Nitro groups can deactivate the ring, reducing reactivity compared to chloro derivatives . Validate via kinetic studies (monitor by LC-MS).

Q. What strategies resolve contradictions in reported solubility data for nitro-substituted isonicotinic acids?

Methodological Answer: Discrepancies often arise from crystallinity or hydration states. Implement:

- Solubility profiling : Use a standardized protocol (e.g., shake-flask method in methanol/water ).

- Thermodynamic analysis : DSC/TGA identifies polymorphs (melting point deviations >5°C signal distinct forms) .

Example : 2,6-Dichloroisonicotinic acid shows 1% solubility in methanol; nitro analogs may require polar aprotic solvents (DMF) .

Q. How can computational modeling predict the acid dissociation constant (pKa) of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model deprotonation.

- Benchmarking : Compare with experimental pKa of 2,6-dichloroisonicotinic acid (~2.8) .

- Challenges : Nitro groups lower pKa by stabilizing the conjugate base; methyl groups may counteract via steric effects.

Critical Data Gaps and Research Directions

Table 1 : Comparative Properties of Isonicotinic Acid Derivatives

| Compound | Melting Point (°C) | Solubility (MeOH) | pKa (Predicted) |

|---|---|---|---|

| 2,6-Dichloroisonicotinic acid | 209–212 | 1% | 2.8 |

| This compound* | Not reported | Requires profiling | 3.1–3.5 (DFT) |

Note: Asterisked entries highlight areas for targeted research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.